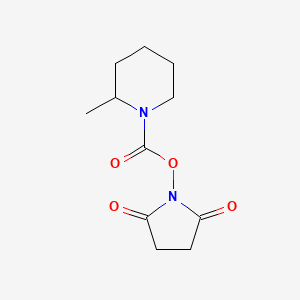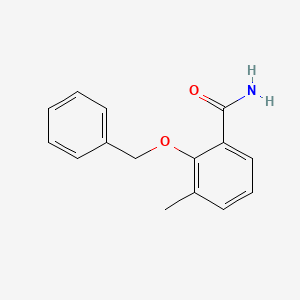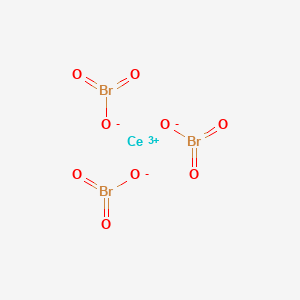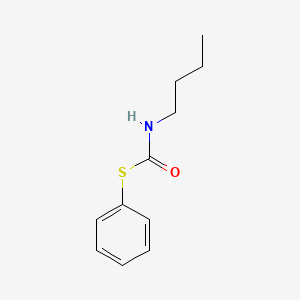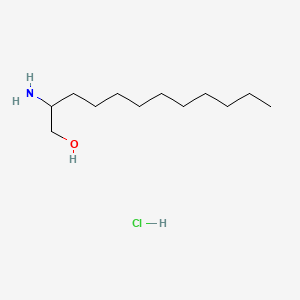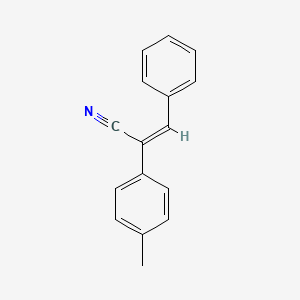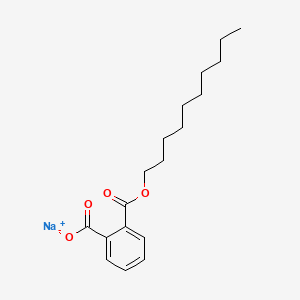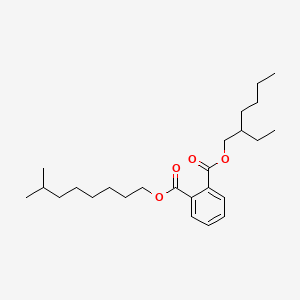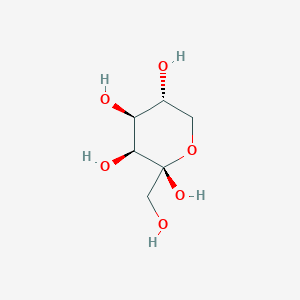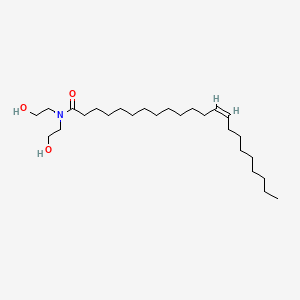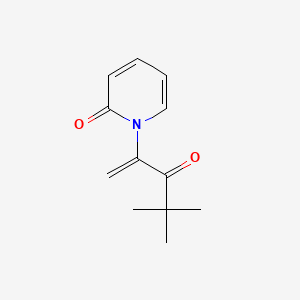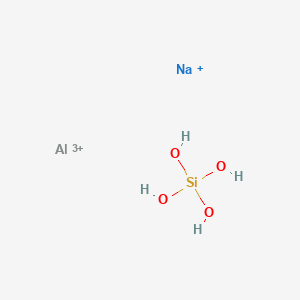
Carnegieite (AlNa(SiO4))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carnegieite is a sodium aluminosilicate with the chemical formula AlNa(SiO4) It is a synthetic mineral that is structurally related to feldspar and is known for its high-temperature stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carnegieite can be synthesized through the high-temperature transformation of nepheline (NaAlSiO4). This transformation typically occurs at temperatures between 1543 K and 1593 K. The process involves the weakening of tetrahedral aluminum-oxygen bonds and the migration of non-bridging oxygen atoms, which act as conversion nuclei .
Industrial Production Methods: In industrial settings, carnegieite can be produced by heating a mixture of kaolinite and sodium carbonate. The formation of carnegieite is influenced by the presence of excess sodium oxide, which leads to the formation of alkali-rich carnegieite . Another method involves the mist decomposition technique, where spherical particles of carnegieite are formed at temperatures ranging from 650 to 900°C .
Analyse Des Réactions Chimiques
Types of Reactions: Carnegieite primarily undergoes high-temperature solid-state transformations. It can transform into nepheline and other related phases under specific conditions. The transformation mechanisms involve the migration of sodium and the weakening of aluminum-oxygen bonds .
Common Reagents and Conditions: The transformation of carnegieite often requires high temperatures and the presence of sodium-rich environments. The use of sodium carbonate and kaolinite as starting materials is common in these reactions .
Major Products: The major products formed from the reactions involving carnegieite include nepheline and other sodium aluminosilicate phases. The specific products depend on the reaction conditions and the presence of excess sodium oxide .
Applications De Recherche Scientifique
Carnegieite has several scientific research applications, including:
Crystallography: Carnegieite is studied for its unique crystallographic properties and its structural relationship with other silicate minerals.
High-Temperature Studies: The high-temperature stability of carnegieite makes it a valuable material for studying phase transitions and thermal transformations.
Mécanisme D'action
The mechanism of action of carnegieite involves the high-temperature transformation of nepheline. The process is driven by the migration of sodium and the weakening of aluminum-oxygen bonds, which facilitate the formation of carnegieite. The transformation is accelerated by the presence of non-bridging oxygen atoms, which act as conversion nuclei .
Comparaison Avec Des Composés Similaires
Carnegieite is structurally related to other sodium aluminosilicates, such as nepheline and tridymite. it is unique in its high-temperature stability and its specific crystallographic properties. Similar compounds include:
Nepheline (NaAlSiO4): Structurally related to carnegieite but with different phase transition temperatures.
Tridymite (SiO2): Shares structural similarities with carnegieite but differs in its chemical composition and phase transition behavior.
Carnegieite’s unique properties and high-temperature stability make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
12042-41-0 |
|---|---|
Formule moléculaire |
AlH4NaO4Si+4 |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
aluminum;sodium;silicic acid |
InChI |
InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q+3;+1; |
Clé InChI |
QCMYIZZELOIGPF-UHFFFAOYSA-N |
SMILES canonique |
O[Si](O)(O)O.[Na+].[Al+3] |
Numéros CAS associés |
1344-00-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


